molecular formula C11H12O B1600095 3-Phenylcyclopentanone CAS No. 64145-51-3

3-Phenylcyclopentanone

Cat. No. B1600095
CAS RN: 64145-51-3
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylcyclopentanone is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The 3-Phenylcyclopentanone molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ketone .


Physical And Chemical Properties Analysis

3-Phenylcyclopentanone is a liquid at room temperature . It has a molecular weight of 160.22 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Application 1: Synthesis of Steroid Hormones Analogues

  • Summary of the Application: 3-Phenylcyclopentanone has been used in the synthesis of analogues of steroid hormones. This involves the cyclization of the products of Stobbe condensation with propiophenone .
  • Methods of Application or Experimental Procedures: The isomeric mixture of the half-esters resulting from the Stobbe condensation of propiophenone with diethyl succinate is cyclized with stannic chloride as well as with sodium acetate in acetic anhydride . The keto-ester “4-carbethoxy-2-methyl-3-phenylcyclopent-2-enone” is obtained, which on acid hydrolysis and decarboxylation yields 2-methyl-3-phenylcyclopent-2-enone, from which 2-methyl-3-phenylcyclopentanone is prepared by catalytic reduction .
  • Results or Outcomes: The end products of this process, 2-Methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid, are of interest as they could serve as intermediates in the preparation of analogues of steroid hormones .

Application 2: Chiroptical Spectroscopies

  • Summary of the Application: 3-Phenylcyclopentanone has been studied using three forms of chiroptical spectroscopies to understand its absolute configuration and conformational properties .

Safety And Hazards

The safety data sheet for ®-3-Phenylcyclopentanone, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456495
Record name 3-phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclopentanone

CAS RN

64145-51-3
Record name 3-phenylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phenylboronic acid (1.63 g, 13.4 mmol), cyclopent-2-enone (1.0 g, 10.4 mmol), and Na2CO3 (2.2 g, 20.8 mmol) was purged with nitrogen for 15 min followed by the addition of [Rh(cod)Cl]2 (100 mg, 0.21 mmol) and water (30 mL). The resulting suspension was heated to 80° C. for 20 min. The mixture was extracted with CH2Cl2, washed with brine, dried over MgSO4 and chromatographed on silica gel using 3:1 hexanes:ethylacetate to afford the title compound as a colorless oil. MS m/z: 161 (M+1).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)Cl]2
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylcyclopentanone
Reactant of Route 2
Reactant of Route 2
3-Phenylcyclopentanone
Reactant of Route 3
Reactant of Route 3
3-Phenylcyclopentanone
Reactant of Route 4
Reactant of Route 4
3-Phenylcyclopentanone
Reactant of Route 5
Reactant of Route 5
3-Phenylcyclopentanone
Reactant of Route 6
Reactant of Route 6
3-Phenylcyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.